molecular formula C17H28O5 B1248592 Methynolide

Methynolide

Cat. No. B1248592
M. Wt: 312.4 g/mol
InChI Key: NCFULEXBOBCPCY-MCWBUIHHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methynolide is a natural product found in Streptomyces venezuelae with data available.

Scientific Research Applications

Synthesis Techniques

Chemical Structure and Characteristics

  • Chemical Structure Elaboration : Studies focusing on the chemical structure of Methynolide have elaborated on its macrolide antibiotic nature, emphasizing the importance of its 12-membered ring structure (Oikawa, Tanaka, & Yonemitsu, 1986).

  • Chemical Modifications and Derivatives : Research has also been conducted on synthesizing Methynolide derivatives, such as 10-epi-methynolide, highlighting the versatility and potential for modification of its chemical structure (Oh, Xuan, & Kang, 2009).

properties

Product Name

Methynolide

Molecular Formula

C17H28O5

Molecular Weight

312.4 g/mol

IUPAC Name

(3R,4S,5S,7R,9E,11S,12R)-12-ethyl-4,11-dihydroxy-3,5,7,11-tetramethyl-1-oxacyclododec-9-ene-2,8-dione

InChI

InChI=1S/C17H28O5/c1-6-14-17(5,21)8-7-13(18)10(2)9-11(3)15(19)12(4)16(20)22-14/h7-8,10-12,14-15,19,21H,6,9H2,1-5H3/b8-7+/t10-,11+,12-,14-,15+,17+/m1/s1

InChI Key

NCFULEXBOBCPCY-MCWBUIHHSA-N

Isomeric SMILES

CC[C@@H]1[C@@](/C=C/C(=O)[C@@H](C[C@@H]([C@@H]([C@H](C(=O)O1)C)O)C)C)(C)O

Canonical SMILES

CCC1C(C=CC(=O)C(CC(C(C(C(=O)O1)C)O)C)C)(C)O

synonyms

methynolide

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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